(3-Fluorophenyl)(phenyl)methanamine

Description

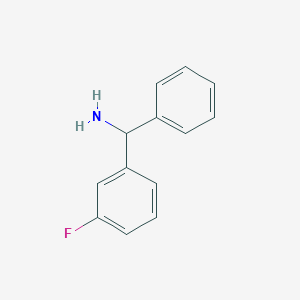

(3-Fluorophenyl)(phenyl)methanamine is a secondary amine characterized by a central methanamine group (-CH$2$-NH$2$) bonded to two aromatic rings: a phenyl group and a 3-fluorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom at the meta position of one aromatic ring and the unsubstituted phenyl group. The molecular formula is C${13}$H${12}$FN, with a molecular weight of 201.24 g/mol.

Properties

IUPAC Name |

(3-fluorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZRUHXQDYRPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294220 | |

| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-25-5 | |

| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The specific effects of this compound would depend on its targets and mode of action.

Biological Activity

(3-Fluorophenyl)(phenyl)methanamine, with the molecular formula C13H12FN and a molecular weight of 201.24 g/mol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to multiple therapeutic effects. Research indicates that similar compounds exhibit activities such as antiviral, anti-inflammatory, and anticancer effects .

- Receptor Binding : Compounds similar to this compound have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : These compounds can modulate biochemical pathways associated with cell proliferation and apoptosis, contributing to their anticancer properties .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating potential applications in treating infections .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The compound's mechanism involved the induction of apoptosis through the mitochondrial pathway.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 20.5 |

This data suggests that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 350 |

| Pseudomonas aeruginosa | 500 |

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A derivative of this compound was synthesized and tested for its anti-inflammatory properties. Results showed a significant reduction in pro-inflammatory cytokines in vitro.

- Case Study 2 : In vivo studies demonstrated that the compound could inhibit tumor growth in xenograft models, further supporting its anticancer potential.

Scientific Research Applications

Anticancer Research

One of the notable applications of (3-fluorophenyl)(phenyl)methanamine is in the development of anticancer agents. Research has indicated that derivatives of this compound can inhibit specific cancer cell lines. For instance, a study focusing on quinazoline derivatives demonstrated that compounds featuring this compound exhibited promising anti-tumor activity by targeting multiple pathways involved in cancer cell proliferation and survival .

Neuropharmacology

In neuropharmacology, this compound has been explored for its potential as a monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to interact with neurotransmitter systems suggests it may help regulate mood and cognitive functions .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of various complex organic molecules. It has been utilized in reactions involving electrophilic aromatic substitutions and coupling reactions to generate novel amines and heterocycles. For example, it has been successfully employed in the synthesis of 1,2,3-thiadiazoles through its reaction with hydrazones, showcasing its versatility in creating diverse chemical entities .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of this compound derivatives against breast cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could guide future drug development .

Case Study: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound analogs found that these compounds could effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This finding positions this compound as a candidate for further development in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (3-Fluorophenyl)(phenyl)methanamine with structurally related methanamine derivatives:

Key Observations:

Substituent Position: Fluorine at the meta position (3-fluorophenyl) in the target compound introduces moderate electron-withdrawing effects, while para-substituted derivatives (e.g., 4-fluorophenyl in ZINC32120629) exhibit stronger electronic effects .

Functional Group Modifications :

- Imine-linked derivatives (e.g., N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine) are reactive intermediates in catalytic oxidation studies .

- Sulfonyl groups (e.g., [4-(ethanesulfonyl)-3-fluorophenyl]methanamine) enhance solubility in polar solvents, making them suitable for aqueous-phase reactions .

Physicochemical and Pharmacological Properties

| Property | This compound | [3-(Cyclohexylmethoxy)phenyl]methanamine | (3-Fluoro-4-methylphenyl)methanamine |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.5 | 2.1 |

| Solubility | Low in water; soluble in DMSO | Insoluble in water; soluble in chloroform | Moderately soluble in ethanol |

| Bioactivity | MAO-B inhibitor (IC$_{50}$: ~5 µM) | Unknown; potential CNS applications | No reported activity |

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.